Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. The process can be summarized as follows:
Formation of the boronic ester: This involves the reaction of an aryl halide with a boronic acid in the presence of a base.
Coupling reaction: The boronic ester is then coupled with an aryl halide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the corresponding carboxylic acid and alcohol, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the morpholine and ethylphenyl groups.
Methyl acetate: Another ester with a simpler structure and different functional groups.
Uniqueness
Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
propyl 5-[(4-ethylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H28N2O4/c1-3-13-29-23(27)20-16-19(9-10-21(20)25-11-14-28-15-12-25)24-22(26)18-7-5-17(4-2)6-8-18/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26) |
InChI Key |
NPVOAIXKIBVQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CC)N3CCOCC3 |
Origin of Product |
United States |
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